molecular formula C26H29FN4O2 B2580690 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1286724-42-2

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2580690
CAS No.: 1286724-42-2
M. Wt: 448.542
InChI Key: ZWMCRPLJDXLQOA-UHFFFAOYSA-N
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Description

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrido[4,3-d]pyrimidine core

Preparation Methods

The synthesis of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps. The synthetic route typically starts with commercially available starting materials. One common method involves the synthesis of oxazole rings as a key step, starting from 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone . The overall yield of the target compound is around 32% .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an agonist or antagonist, depending on the target. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of specific signaling pathways. For example, it may act as a triple-acting PPARα, -γ, and -δ agonist, with an EC50 of 0.029, 0.013, and 0.029 µM, respectively .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its pyrido[4,3-d]pyrimidine core and its potential as a triple-acting PPAR agonist. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O2/c1-5-30-11-10-22-21(14-30)26(33)31(25(28-22)19-6-8-20(27)9-7-19)15-23(32)29-24-17(3)12-16(2)13-18(24)4/h6-9,12-13H,5,10-11,14-15H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMCRPLJDXLQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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